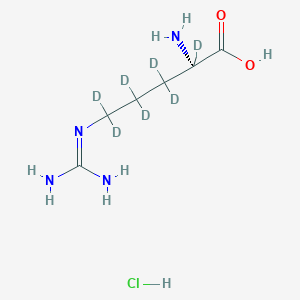

L-Arginine-d7 (hydrochloride)

Übersicht

Beschreibung

L-Arginine-d7 is intended for use as an internal standard for the quantification of L-arginine by GC- or LC-MS. L-Arginine is an amino acid and a precursor of nitric oxide (NO). L-Arginine is a substrate for NO synthase that is oxidized to form NO and L-citrulline. It enhances NO release induced by bradykinin or A23187 in porcine aortic endothelial cells. L-Arginine (30 and 300 mg/kg, i.v.) induces dilation of pial arterioles and increases cerebral blood flow in normotensive and spontaneously hypertensive rats. It also reduces infarct size by 35 and 28% in normotensive and spontaneously hypertensive rats, respectively, following middle cerebral artery occlusion.

Wirkmechanismus

Target of Action

L-Arginine-d7 (hydrochloride) primarily targets the nitric oxide synthase (NOS) enzymes and the pituitary gland . The NOS enzymes use L-Arginine as a substrate to produce nitric oxide (NO), a potent vasodilator . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .

Mode of Action

L-Arginine-d7 (hydrochloride) interacts with its targets by serving as a substrate for enzymatic reactions. In the case of NOS, L-Arginine is oxidized to form NO and L-citrulline . In the pituitary gland, L-Arginine stimulates the release of growth hormone and prolactin .

Biochemical Pathways

L-Arginine-d7 (hydrochloride) is involved in several biochemical pathways. It serves as a substrate for the production of NO, a key player in the regulation of vascular tone and blood flow . Additionally, L-Arginine is involved in the urea cycle, where it is acted on by arginase to produce ornithine, which then enters polyamine biosynthesis .

Pharmacokinetics

L-Arginine-d7 (hydrochloride) is well absorbed and extensively metabolized in the liver and intestines . Following a 30g IV dose, the distribution volume is approximately 33 L/kg . The elimination of L-Arginine appears biphasic, with an initial rapid disappearance due to concentration-dependent renal clearance followed by a slower fall in plasma concentrations due to nonrenal elimination . The absolute bioavailability of a single oral 10g dose of L-Arginine is approximately 20% .

Result of Action

The primary result of L-Arginine-d7 (hydrochloride) action is the production of NO, which causes blood vessels to open wider for improved blood flow . Additionally, it stimulates the release of growth hormone and prolactin from the pituitary gland . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .

Action Environment

The action of L-Arginine-d7 (hydrochloride) can be influenced by various environmental factors. For instance, in vitro studies of NOS indicate that the Km of the enzyme for L-Arginine is in the micromolar range, while the concentration of L-Arginine in endothelial cells and in plasma is in the millimolar range . This suggests that under physiological conditions, NOS is saturated with its L-Arginine substrate .

Biochemische Analyse

Biochemical Properties

L-Arginine-d7 (hydrochloride) is involved in several biochemical reactions. It serves as a substrate for nitric oxide synthase, which is oxidized to form nitric oxide and L-citrulline . Nitric oxide is a potent vasodilator that plays a crucial role in various physiological processes .

Cellular Effects

L-Arginine-d7 (hydrochloride) has significant effects on various types of cells and cellular processes. For instance, it enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of L-Arginine-d7 (hydrochloride) involves its conversion to nitric oxide by the enzyme nitric oxide synthase . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Arginine-d7 (hydrochloride) can change over time. For example, in human endometrial RL95-2 cells, L-Arginine-d7 (hydrochloride) was found to increase cell proliferation at days 2 and 4 post-treatment .

Dosage Effects in Animal Models

In animal models, the effects of L-Arginine-d7 (hydrochloride) vary with different dosages. For instance, L-Arginine-d7 (hydrochloride) at doses of 30 and 300 mg/kg, intravenously, was found to induce dilation of pial arterioles and increase cerebral blood flow in normotensive and spontaneously hypertensive rats .

Metabolic Pathways

L-Arginine-d7 (hydrochloride) is involved in several metabolic pathways. It serves as a precursor for many molecules that are important for cellular physiology, including proline, glutamate, creatine, nitric oxide (NO), and polyamines .

Transport and Distribution

The transport and distribution of L-Arginine-d7 (hydrochloride) within cells and tissues are facilitated by transport proteins. For example, the plasma membrane solute transporter, CAT-1, and the arginine recycling enzyme, arginosuccinate lyase, co-localize with nitric oxide synthase and facilitate nitric oxide release .

Subcellular Localization

The subcellular localization of L-Arginine-d7 (hydrochloride) and its effects on activity or function are crucial. For instance, in endothelial cells, nitric oxide synthase, which uses L-Arginine-d7 (hydrochloride) as a substrate, is found in discrete intracellular locations, and its capacity to generate nitric oxide is heavily influenced by its localization inside the cell .

Biologische Aktivität

L-Arginine-d7 (hydrochloride) is a stable isotope-labeled form of the amino acid L-arginine, where seven hydrogen atoms are replaced with deuterium. This modification allows researchers to track its metabolic pathways more effectively than its non-deuterated counterpart. The biological activities of L-arginine-d7 closely mirror those of L-arginine, particularly in its role as a precursor for nitric oxide (NO), a critical molecule involved in various physiological processes.

L-Arginine serves as a substrate for nitric oxide synthase (NOS), which catalyzes the production of NO from L-arginine. NO is a potent vasodilator, playing a vital role in regulating blood flow and vascular tone. The mechanism through which L-arginine-d7 operates is similar to that of natural L-arginine, making it valuable for studies involving NO production and vascular health.

Biological Activities

L-Arginine-d7 exhibits several key biological activities:

- Vasodilation : By serving as a substrate for NOS, it facilitates the relaxation of blood vessels, enhancing blood flow.

- Immune Response Modulation : It influences T-cell function and proliferation, particularly under conditions of arginine deprivation.

- Metabolic Tracing : The deuterium labeling allows researchers to trace metabolic pathways involving L-arginine and its derivatives.

1. T-Lymphocyte Function

A study demonstrated that L-arginine availability is crucial for T-cell cycle progression. In conditions where L-arginine was limited, T-cells were arrested in the G0-G1 phase, leading to decreased expression of cyclin D3 and cdk4, essential for cell cycle progression. This indicates that supplementation with L-arginine or its isotopic form could potentially restore normal T-cell function in conditions characterized by arginine deficiency .

2. Cardiovascular Health

Research has shown that L-arginine supplementation can positively affect cardiovascular risk factors. In one study, participants receiving 2000 mg daily of L-arginine exhibited significant improvements in lipid profiles and blood glucose levels compared to a placebo group . This suggests that L-arginine-d7 may have similar effects due to its functional properties.

3. Metabolomic Analysis

Targeted metabolomic studies have indicated that the nitric oxide/L-arginine pathway is altered in various neurodegenerative conditions. The use of L-arginine-d7 allows researchers to differentiate between different forms of arginine and their metabolites, providing insights into the pathophysiology of diseases like vascular dementia .

Comparative Analysis with Related Compounds

The following table summarizes key features and similarities between L-Arginine-d7 and related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Arginine (non-deuterated) | Identical backbone | Naturally occurring; widely studied |

| NG-Monomethyl-L-arginine | Methylated form | Inhibits nitric oxide synthase; alters NO production |

| L-Citrulline | Metabolic product | Does not produce nitric oxide directly |

| N,N-Dimethyl-L-arginine | Dimethylated form | Acts as an inhibitor; alters NO production |

Application in Research

L-Arginine-d7 is primarily used as a tracer molecule in metabolic studies. Its unique isotopic labeling facilitates precise quantification and tracking within complex biological matrices, allowing researchers to explore interactions between arginine and other biological molecules without interference from naturally occurring forms .

Wissenschaftliche Forschungsanwendungen

Nitric Oxide Synthesis

L-Arginine is a precursor to nitric oxide, a critical signaling molecule involved in vasodilation and various physiological processes. L-Arginine-d7 can be used in studies to trace metabolic pathways involving NO synthesis.

- Study Example : A study indicated that oral administration of L-arginine improved blood flow and functional status in patients with heart failure by enhancing NO production. This suggests that isotopically labeled forms like L-Arginine-d7 could be utilized to investigate the dynamics of NO synthesis in clinical settings .

Metabolomics and Proteomics

L-Arginine-d7 is extensively used in metabolomic and proteomic studies to quantify metabolic pathways involving arginine and its derivatives.

- Application : It serves as a tracer in mass spectrometry to analyze arginine metabolism in various conditions, including cancer. For instance, altered arginine metabolism has been associated with gastric cancer, where the levels of arginine metabolites can provide diagnostic insights .

| Application Area | Description |

|---|---|

| Metabolomics | Used as a tracer to study arginine metabolism in health and disease. |

| Proteomics | Helps identify protein interactions and modifications involving arginine residues. |

Cancer Research

Research has shown that arginine metabolism plays a significant role in tumor growth and progression. Isotopically labeled L-Arginine-d7 can help elucidate these pathways.

- Case Study : In gastric cancer research, the quantification of serum concentrations of arginine and its metabolites has been linked to cancer pathology, indicating potential for diagnostic applications . The use of L-Arginine-d7 allows for precise tracking of these metabolites.

Cardiovascular Health

L-Arginine supplementation has been studied for its effects on cardiovascular health, particularly in conditions like heart failure.

- Clinical Findings : In a randomized controlled trial, patients receiving supplemental L-arginine showed significant improvements in peripheral blood flow and exercise capacity compared to placebo groups . This highlights the potential therapeutic role of L-Arginine-d7 in cardiovascular research.

| Clinical Parameter | L-Arginine Group | Placebo Group |

|---|---|---|

| Forearm Blood Flow (mL/min/dL) | 6.6 ± 3.4 | 5.1 ± 2.8 |

| 6-Minute Walk Test (m) | 422 ± 86 | 390 ± 91 |

| Living With Heart Failure Score | 42 ± 26 | 55 ± 28 |

Enzyme Activity Assessment

L-Arginine-d7 can be used to study enzyme activities related to arginine metabolism, such as nitric oxide synthase (NOS) and arginase.

- Research Insight : Increased activity of NOS has been observed with L-Arginine supplementation, leading to enhanced NO production which is vital for vascular health .

Isotopic Labeling Techniques

The use of isotopically labeled compounds like L-Arginine-d7 facilitates advanced analytical techniques such as NMR spectroscopy and mass spectrometry.

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3,3,4,4,5,5-heptadeuterio-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-AHQNDZJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204244-77-9 | |

| Record name | L-Arginine-2,3,3,4,4,5,5-d7, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204244-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.